BenchChemオンラインストアへようこそ!

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione

Medicinal Chemistry Scaffold Selection Structure-Activity Relationship

5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is a member of the pyrimidinedione (uracil) family, characterized by a 3-methoxyphenyl substituent at the C5 position of the pyrimidine ring. With a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting kinases, receptors, and metabolic enzymes.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 127236-03-7
Cat. No. B6314116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
CAS127236-03-7
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CNC(=O)NC2=O
InChIInChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
InChIKeyZNDYRLBVHCEQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione (CAS 127236-03-7): Core Scaffold & Procurement Baseline


5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione is a member of the pyrimidinedione (uracil) family, characterized by a 3-methoxyphenyl substituent at the C5 position of the pyrimidine ring . With a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol, this compound serves as a key intermediate or scaffold in medicinal chemistry programs targeting kinases, receptors, and metabolic enzymes [1]. Commercially, it is available as a research-grade chemical (typically ≥95% purity) from multiple vendors, though its procurement rationale depends critically on the specific functionalization pattern of the C5 aryl group .

Why 5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione Cannot Be Replaced by Generic Pyrimidinedione Analogs


The pyrimidinedione class encompasses a vast chemical space where even minor substituent changes can abolish target engagement or introduce off-target liabilities. The 3-methoxyphenyl group at the C5 position imparts specific steric and electronic properties—including distinct hydrogen-bonding capacity and lipophilicity—that cannot be replicated by other aryl substituents [1]. Notably, literature on related compounds indicates that position of the methoxy substituent (e.g., 3- vs. 4-methoxy) and the presence of a direct C5-aryl linkage versus a methylene-bridged benzyl group (CAS 28495-76-3) can lead to divergent biological activity profiles . While the specific target compound (CAS 127236-03-7) lacks extensive published head-to-head comparator data, substitution with generic or uncharacterized pyrimidinedione analogs risks either loss of desired activity or introduction of uncharacterized selectivity profiles, underscoring the need for exactly this substitution pattern in sourcing decisions [2].

Quantitative Selection Evidence for 5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione (CAS 127236-03-7)


Structural & Physicochemical Differentiation from the Closest 5-Benzyl Analog (CAS 28495-76-3)

The target compound (CAS 127236-03-7) differs from its closest commercially available analog, 5-[(3-methoxyphenyl)methyl]-1H-pyrimidine-2,4-dione (CAS 28495-76-3), by the absence of a methylene spacer between the pyrimidine C5 and the 3-methoxyphenyl ring. This structural difference results in a lower molecular weight (218.21 vs. 232.24 g/mol), a smaller topological polar surface area (tPSA: 74.95 Ų vs. 75.22 Ų), and a distinct LogP (0.74 vs. ~1.1) . The direct C5-aryl linkage enforces greater conformational rigidity and alters the electronic conjugation with the pyrimidinedione core relative to the benzyl analog, which has implications for π-stacking interactions with biological targets [1].

Medicinal Chemistry Scaffold Selection Structure-Activity Relationship

Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Phenyl Substitution

The position of the methoxy substituent on the phenyl ring (meta vs. para) is a well-established determinant of biological activity in pyrimidinedione-based ligands. For instance, in uracil-derived GnRH receptor antagonists, the (2-fluoro-3-methoxyphenyl) regioisomer exhibits potent antagonism (Ki < 1 nM) whereas the corresponding (4-methoxyphenyl) analog demonstrates significantly reduced activity [1]. While specific data for the simple 3-methoxyphenyl analog (CAS 127236-03-7) are not reported in the same assay, the class-level inference supports the selection of the 3-methoxy substitution pattern for target engagement in related chemotypes [2].

Selectivity Medicinal Chemistry Receptor Binding

Class-Level Evidence: Pyrimidinedione C5-Aryl Substitution as a Key Driver of Kinase & Enzyme Inhibitory Activity

Pyrimidinedione derivatives with C5-aryl substituents have been validated as potent inhibitors of multiple therapeutic targets. BAY-069, a (trifluoromethyl)pyrimidinedione, exhibits dual BCAT1/2 inhibition with cellular IC50 values in the low nanomolar range (BCAT1 IC50 = 0.26 μM; BCAT2 IC50 = 0.45 μM) [1]. Additionally, pyrimidinediones with C5-aryl groups have been disclosed as AXL and c-MET kinase inhibitors with IC50 values ranging from 0.5 nM to 2.3 μM depending on aryl substitution [2]. The target compound (CAS 127236-03-7) bears the core C5-aryl substitution pattern required for engagement with these target classes but lacks the additional N-alkyl and C6-substitutions present in optimized leads, positioning it as a versatile intermediate for derivatization .

Kinase Inhibition BCAT Inhibition Drug Discovery

Differentiation from N-Alkylated Pyrimidinedione Derivatives: Impact on Physicochemical Properties

The target compound contains free NH groups at the N1 and N3 positions of the pyrimidinedione ring, which serve as hydrogen bond donors (HBD count = 2). In contrast, lead-optimized pyrimidinedione drugs such as Elagolix feature extensive N-alkylation (e.g., N1-substitution with 2-fluoro-6-(trifluoromethyl)benzyl; N3-substitution with butyric acid-containing phenethylamine) that reduces HBD count but increases molecular weight to ~630 g/mol [1]. The lower MW (218.21 g/mol) and higher fraction of sp3 carbon (Fsp3 = 0.09) of the target compound suggest superior aqueous solubility and permeability characteristics relative to fully elaborated clinical candidates, although published quantitative solubility data are unavailable [2].

Drug-likeness Solubility Permeability

Optimal Procurement & Application Scenarios for 5-(3-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione


Medicinal Chemistry: Hit-to-Lead SAR Exploration of C5-Aryl Pyrimidinedione Scaffolds

This compound serves as the minimal pharmacophoric core for structure-activity relationship (SAR) campaigns targeting BCAT1/2, AXL, c-MET, and related kinases. As established in Section 3, the direct C5-aryl linkage without a methylene spacer (differentiating it from CAS 28495-76-3) provides the conformational rigidity required for target engagement . Researchers can systematically derivatize the free N1, N3, and C6 positions while retaining the 3-methoxyphenyl group proven critical in multiple chemotypes [1].

Chemical Biology: Tool Compound Synthesis for Target Deconvolution Studies

The unsubstituted N1/N3 positions permit installation of affinity tags (biotin, fluorophores) or photoaffinity labels without altering the core C5-aryl pharmacophore. This contrasts with pre-functionalized analogs that may require deprotection or multistep synthesis. The lower molecular weight (218.21 g/mol) relative to elaborated clinical candidates (e.g., Elagolix, ~630 g/mol) minimizes steric interference with target binding upon tag conjugation [2].

Agrochemical Intermediate: Herbicide and Plant Growth Regulator Synthesis

Pyrimidinedione derivatives are established intermediates in the synthesis of herbicides and plant growth regulators. The 3-methoxyphenyl substituent may impart desirable environmental stability or target-site selectivity profiles distinct from halogenated or alkyl-substituted analogs . The commercial availability at ≥95% purity from multiple vendors supports kilogram-scale process chemistry development .

Quote Request

Request a Quote for 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.